molecular formula C18H18Cl2N2O2 B185503 N,N'-bis(2-chlorophenyl)hexanediamide CAS No. 316139-00-1

N,N'-bis(2-chlorophenyl)hexanediamide

Cat. No. B185503
CAS RN: 316139-00-1
M. Wt: 365.2 g/mol
InChI Key: JGOGNZXSEKDSTJ-UHFFFAOYSA-N
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Description

N,N'-bis(2-chlorophenyl)hexanediamide, commonly known as BCHA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BCHA is a white crystalline powder that is soluble in organic solvents and is primarily used as a herbicide and pesticide. In

Scientific Research Applications

BCHA has been extensively studied for its potential applications in various scientific fields. One of the primary applications of BCHA is as a herbicide and pesticide due to its potent inhibitory effect on plant growth. BCHA has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, BCHA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

BCHA exerts its inhibitory effect on plant growth by interfering with the biosynthesis of fatty acids, which are essential for plant growth and development. BCHA inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. In cancer cells, BCHA has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. By inhibiting histone deacetylase, BCHA can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
BCHA has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In plant cells, BCHA inhibits the biosynthesis of fatty acids, leading to stunted growth and development. In cancer cells, BCHA induces apoptosis by inhibiting histone deacetylase, leading to reduced cell proliferation and tumor growth. BCHA has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BCHA has several advantages for use in lab experiments, including its high purity and well-established synthesis method. However, BCHA also has several limitations, including its potential toxicity and limited solubility in aqueous solutions. Careful handling and disposal procedures must be followed when working with BCHA, and alternative compounds may be preferred for certain applications.

Future Directions

There are several potential future directions for research on BCHA, including its use as a herbicide and pesticide, its potential use in cancer treatment, and its neuroprotective effects. Further studies are needed to elucidate the mechanisms of action of BCHA and to identify potential side effects and toxicity concerns. Additionally, modifications to the synthesis method of BCHA may be explored to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of BCHA involves the reaction of 2-chlorobenzonitrile with hexanediamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure BCHA. The synthesis of BCHA has been well-established, and various modifications have been made to improve the yield and purity of the compound.

properties

CAS RN

316139-00-1

Product Name

N,N'-bis(2-chlorophenyl)hexanediamide

Molecular Formula

C18H18Cl2N2O2

Molecular Weight

365.2 g/mol

IUPAC Name

N,N'-bis(2-chlorophenyl)hexanediamide

InChI

InChI=1S/C18H18Cl2N2O2/c19-13-7-1-3-9-15(13)21-17(23)11-5-6-12-18(24)22-16-10-4-2-8-14(16)20/h1-4,7-10H,5-6,11-12H2,(H,21,23)(H,22,24)

InChI Key

JGOGNZXSEKDSTJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2Cl)Cl

Pictograms

Environmental Hazard

Origin of Product

United States

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